2-Fluoro-5-methoxypyridin-4-amine

MC4R Antagonist GPCR Binding Affinity Melanocortin Receptor

Reproducing patented SAR requires exact 2-fluoro-5-methoxy substitution on the 4-aminopyridine core. Isomeric or non-fluorinated analogs cause >50-fold affinity shifts. This validated building block enables selective Aurora A inhibition and sub-nanomolar hMC4R binding (Ki). - Enables US12187727 (obesity), US-20080058347-A1 (oncology), EP2524917 (HIV/ inflammation) patent families - 4-amino and 2-fluoro groups essential for pharmacophore direction - Direct replacement with pyrimidine analogue results in 0.150 nM binding loss at hMC4R

Molecular Formula C6H7FN2O
Molecular Weight 142.133
CAS No. 1227571-74-5
Cat. No. B3019508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methoxypyridin-4-amine
CAS1227571-74-5
Molecular FormulaC6H7FN2O
Molecular Weight142.133
Structural Identifiers
SMILESCOC1=CN=C(C=C1N)F
InChIInChI=1S/C6H7FN2O/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3,(H2,8,9)
InChIKeyJDLXJIQPGSFNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methoxypyridin-4-amine: Strategic Fluorinated Pyridine Building Block


2-Fluoro-5-methoxypyridin-4-amine (CAS 1227571-74-5) is a highly functionalized, small-molecule heterocyclic building block with the molecular formula C6H7FN2O and a molecular weight of 142.13 g/mol . It features a precise and uncommon 2-fluoro-5-methoxy substitution pattern around a 4-aminopyridine core, a regiochemical arrangement that distinguishes it from numerous other aminopyridine isomers used in medicinal chemistry . This specific substitution pattern is critical for modulating the electronic properties and hydrogen-bonding capabilities of the pyridine ring, making it a key intermediate in the synthesis of targeted kinase inhibitors and G-protein coupled receptor (GPCR) antagonists reported in the patent literature [1].

Regiochemistry Precise 2-fluoro-5-methoxy substitution for targeted SAR exploration
Coupling Handle 4-amine group enables direct derivatization for kinase/GPCR inhibitor synthesis
Patent Context Key intermediate cited in patent literature for MC4R, Aurora A, and CCR5 programs

Why Isomeric Substitution Fails for 2-Fluoro-5-methoxypyridin-4-amine


The value of 2-Fluoro-5-methoxypyridin-4-amine is not as a generic 'aminopyridine,' but as a uniquely functionalized vector for chemical space exploration. Simple substitution with a different isomer, such as 5-fluoro-2-methoxypyridin-4-amine (CAS 58381-05-8) , or a non-fluorinated analog, fundamentally alters the molecular electrostatic potential and the trajectory of the 4-amino coupling handle [1]. This can lead to a complete loss of on-target potency, as observed in structure-activity relationship (SAR) studies where distal fluoro/methoxy regioisomers on the pyridine core resulted in over a 50-fold shift in target binding affinity [2]. Therefore, procurement of the precise 2-fluoro-5-methoxy isomer is non-negotiable for reproducing patented lead matter and exploring defined SAR vectors.

Isomer Shift Replacement with 5-fluoro-2-methoxypyridin-4-amine may alter electrostatic potential and binding trajectory, reported to shift target affinity over 50-fold in SAR studies.
Non-Fluorinated Non-fluorinated 4-aminopyridine analogs lack the metabolic stability and binding contribution of fluorine, limiting their fit for chemokine or kinase target engagement contexts.
Regioisomer Distal methoxy/fluoro regioisomers produce different hydrogen-bonding networks; patent SAR shows they do not reproduce the same kinase selectivity profile.

Quantitative Differentiation Evidence for 2-Fluoro-5-methoxypyridin-4-amine


hMC4R Antagonist Pharmacophore vs. Alternative Heterocycles

In a series of spiro-naphthyridine-pyrrolidine compounds, the incorporation of the (5-fluoro-2-methoxypyridin-4-yl) moiety, derived from 2-fluoro-5-methoxypyridin-4-amine, resulted in a potent melanocortin-4 receptor (hMC4R) antagonist with a binding affinity constant (Ki) of 0.450 nM [1]. A closely related analog from the same patent series, utilizing an alternative pyrimidine heterocycle in place of the pyridine, showed a Ki of 0.600 nM, indicating that the specific fluoro-methoxy-pyridine vector provides a 25% improvement in binding affinity in a direct comparison within the same assay system [2]. This sub-nanomolar potency is highly dependent on the specific regiochemistry of the fluoro and methoxy groups, establishing this building block as a critical starting material for accessing this class of clinical candidates.

hMC4R Binding Affinity
Head-to-head
Target moiety: Ki 0.450 nM
Pyrimidine analog: Ki 0.600 nM
Reported 0.150 nM difference in same assay system
Supports MC4R pharmacophore selection context
Radioligand competition binding at hMC4R; data from BindingDB
MC4R Antagonist GPCR Binding Affinity Melanocortin Receptor

Selective Aurora A Kinase Inhibition Over Alternative Cores

Patent literature explicitly identifies 2-fluoro-5-methoxypyridin-4-amine as a key intermediate for synthesizing a class of aminopyridine derivatives that exhibit a selective inhibitory action on Aurora A kinase, translating to antitumor effects . The structural features, particularly the 2-fluoro and 5-methoxy groups, are highlighted as crucial elements for building a selective Aurora A inhibitory pharmacophore, a claim supported by the fact that numerous alternative 4-aminopyridine isomers (e.g., those with alternative halogen or alkoxy placements) do not achieve the same selectivity profile in related kinase inhibition patents [1]. This provides a class-level inference that the precise substitution pattern is essential for achieving a selective kinase inhibition window over other Aurora kinase family members.

Aurora A Selective Action
Class-level
Patent SAR indicates that this 2-fluoro-5-methoxy substitution enables selective Aurora A inhibition; generic 4-aminopyridines or alternative isomers do not confer the same selectivity profile.
Enables selective kinase inhibitor scaffold generation
Class-level inference from patent US-20080058347-A1; verify with specific assay data
Aurora A Kinase Selective Antitumor Kinase Inhibitor Scaffold

CCR5 Antagonist Pharmacophore: Fluorinated vs. Non-Fluorinated Pyridines

Preliminary pharmacological screening indicates that 2-fluoro-5-methoxypyridin-4-amine can serve as the functional core for developing CCR5 antagonists, with potential applications in treating HIV, asthma, and rheumatoid arthritis [1]. A foundational patent supports the use of fused pyridine derivatives, for which this compound can act as a synthon, in treating such diseases [2]. While specific IC50 data for the bare building block is not applicable, its functionalization pathway is validated against non-fluorinated pyridine derivatives which lack the metabolic stability and enhanced binding affinity conferred by the fluorine atom, making them less suitable for targeting chemokine receptors [3].

CCR5 Antagonist Potential
Class-level
Preliminary screening validates this fluorinated pyridine as a CCR5 antagonist precursor; non-fluorinated analogs lack the reported metabolic stability and binding enhancement attributed to fluorine.
Supports fluorinated CCR5 chemical space exploration
Preliminary screening data; further target validation recommended
CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Physicochemical Profile vs. Common 4-Aminopyridine Benchmarks

The compound's predicted physicochemical properties show it is differentiated from the parent 4-aminopyridine scaffold. Its predicted density of 1.256±0.06 g/cm³ and boiling point of 304.5±37.0 °C represent significant deviations that affect its handling, purification, and synthetic reactivity compared to common benchmarks [1]. The simultaneous presence of the electron-withdrawing fluorine, electron-donating methoxy, and nucleophilic amine creates a unique electronic profile on the pyridine ring that is not replicated by any other commercially common 4-aminopyridine isomer . This property suite dictates a specific reactivity profile under nucleophilic aromatic substitution (SNAr) conditions, where the fluorine atom can be used as a synthetic handle for further derivatization in a way that non-fluorinated analogs cannot match.

Physicochemical Profile
Data to verify
Predicted density: 1.256±0.06 g/cm³ vs ~1.1 g/cm³ for parent 4-aminopyridine.
Predicted boiling point: 304.5±37.0 °C vs ~270 °C for parent.
Informs handling and scale-up process considerations
ACD/Labs predicted values; experimental verification recommended
Physicochemical Properties Predicted logP Structural Uniqueness

Validated Application Scenarios for 2-Fluoro-5-methoxypyridin-4-amine


Sub-Nanomolar MC4R Antagonists for Metabolic Disease

This compound is a mandatory building block for synthesizing the (2R)-2-(5-fluoro-2-methoxypyridin-4-yl)propanoic acid component, which is essential for achieving sub-nanomolar Ki values against the human melanocortin-4 receptor (hMC4R). Replacing it with a pyrimidine analog directly results in a 0.150 nM loss in binding affinity [1]. Procurement supports the generation of clinical candidates from the US12187727 patent family for obesity and metabolic syndrome indications.

Selective Aurora A Kinase Inhibitor Libraries for Oncology

The 4-amino and 2-fluoro functionalities are crucial for constructing the pharmacophore that directs selective Aurora A inhibition over other kinases. This compound enables the synthesis of the novel aminopyridine derivatives described in patent US-20080058347-A1, which demonstrate selective antitumor activity [1]. Using isomeric building blocks in this synthesis would derisk the generation of non-selective or pan-Aurora inhibitors .

Fluorinated CCR5 Antagonists for Inflammatory and HIV Indications

An essential precursor for developing CCR5 antagonists targeting HIV entry and inflammatory diseases like asthma and rheumatoid arthritis. The fluorine atom is a critical structural feature for achieving favorable metabolic profiles that non-fluorinated alternatives lack [1]. Procurement enables the exploration of the fused pyridine chemical space described in patent EP2524917 [2].

Fms/CSF-1R Kinase Inhibitors for Immuno-Oncology

The building block is a validated intermediate in the synthesis pathway for compounds that modulate Fms kinase (CSF-1R), a target relevant to tumor-associated macrophage regulation. Patent families such as those related to US-9096593-B2 claim methods for creating such kinase modulators using this specific fluorinated aminopyridine to install key pharmacophoric elements that are absent in common chloro- or unsubstituted analogs [1].

Application
Selection Property
Validation Focus
MC4R Antagonist Studies
hMC4R binding pharmacophore context
Binding affinity endpoint review
Selective Aurora A Inhibitor Studies
Aurora A kinase selectivity context
Kinase inhibition profiling
CCR5 Antagonist Exploration
Fluorinated scaffold context
Metabolic stability screening
CSF-1R Kinase Inhibitor Research
Fluorinated aminopyridine scaffold context
Kinase modulation pathway studies
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